molecular formula C4H8O3 B159078 (2r)-3-Hydroxy-2-Methylpropanoic Acid CAS No. 1910-47-0

(2r)-3-Hydroxy-2-Methylpropanoic Acid

Cat. No. B159078
CAS RN: 1910-47-0
M. Wt: 104.1 g/mol
InChI Key: DBXBTMSZEOQQDU-GSVOUGTGSA-N
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Description

(2R)-3-Hydroxy-2-methylpropanoic acid, also known as (2R)-3-hydroxyisobutyric acid, is an important metabolite of the TCA cycle and is involved in a variety of physiological processes. It is a chiral molecule, with two stereoisomers: (2R)-3-hydroxy-2-methylpropanoic acid and (2S)-3-hydroxy-2-methylpropanoic acid. This molecule is a key intermediate in the metabolism of carbohydrates, proteins, and lipids, and is involved in the synthesis of neurotransmitters and hormones. It also plays a role in the biosynthesis of certain vitamins and amino acids. In

Scientific Research Applications

Oxidation Studies

The oxidation of 2-hydroxy-3-methylbutanoic acid, a compound related to (2R)-3-Hydroxy-2-Methylpropanoic Acid, by chromium(VI) in perchloric acid has been studied. This research shows the reaction leading to the formation of 2-methylpropanoic acid and carbon dioxide, highlighting a potential application in organic synthesis and chemical transformations (Signorella, García, & Sala, 1992).

Enantioselective Synthesis

Research on the enantioselective synthesis of 3-Hydroxy-2-methylpropanoic acid esters using ruthenium-SYNPHOS®-catalyzed hydrogenation demonstrates the compound's potential in creating building blocks for complex chemical syntheses. These esters are made from simple and inexpensive precursors, showcasing the compound's utility in economical and efficient organic synthesis (Jeulin et al., 2007).

Wine Aging and Composition

The compound has been investigated in the context of wine aging. Studies have shown that the concentrations of certain esters and their corresponding acids, including (2R)-3-Hydroxy-2-Methylpropanoic Acid, vary with the age of wine, influencing its flavor and aroma. This research highlights the compound's importance in the food and beverage industry, particularly in understanding and improving wine quality (Lytra et al., 2017).

Complex Formation Studies

Studies on the complexation behavior of vanadium(V) with α-hydroxycarboxylic acids, including (2R)-3-Hydroxy-2-Methylpropanoic Acid, have been conducted using spectroscopic techniques. This research could be significant in understanding the coordination chemistry of vanadium compounds, which has implications in catalysis and materials science (Hati et al., 2001).

Molecular Binding Studies

The compound has been used to study molecular binding properties in the context of natural product synthesis and asymmetric synthesis. Understanding how these molecules interact with other compounds is crucial in pharmaceutical research and the development of new drugs (Mattiza et al., 2012).

properties

IUPAC Name

(2R)-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXBTMSZEOQQDU-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940694
Record name (R)-3-Hydroxyisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-3-Hydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2r)-3-Hydroxy-2-Methylpropanoic Acid

CAS RN

1910-47-0
Record name (2R)-3-Hydroxy-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1910-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyisobutyric acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-3-Hydroxyisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYISOBUTYRIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76AVU7W7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-3-Hydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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